
2,3-Dihydro-1-benzothiophene-7-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-1-benzothiophene-7-carbaldehyde is a heterocyclic compound that contains a benzothiophene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1-benzothiophene-7-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a thienannulation reaction, where naphthalene-1,2-dione reacts with α-enolic dithioesters through a Michael-type addition, followed by oxidation and cyclization . Another method includes the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate thiophene carboxylic derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydro-1-benzothiophene-7-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and catalysts (e.g., Lewis acids) are used for substitution reactions.
Major Products
Oxidation: 2,3-Dihydro-1-benzothiophene-7-carboxylic acid.
Reduction: 2,3-Dihydro-1-benzothiophene-7-methanol.
Substitution: Various substituted benzothiophene derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2,3-Dihydro-1-benzothiophene-7-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a lead compound for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydro-1-benzothiophene-7-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparación Con Compuestos Similares
2,3-Dihydro-1-benzothiophene-7-carbaldehyde can be compared with other similar compounds, such as:
2,3-Dihydro-1-benzofuran-7-carbaldehyde: Similar structure but contains an oxygen atom instead of sulfur.
Benzothiophene: Lacks the aldehyde functional group.
Thiophene derivatives: Various derivatives with different substituents on the thiophene ring.
The uniqueness of this compound lies in its specific combination of the benzothiophene ring and the aldehyde functional group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H8OS |
|---|---|
Peso molecular |
164.23 g/mol |
Nombre IUPAC |
2,3-dihydro-1-benzothiophene-7-carbaldehyde |
InChI |
InChI=1S/C9H8OS/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-3,6H,4-5H2 |
Clave InChI |
CYOGOUIOPPJJKK-UHFFFAOYSA-N |
SMILES canónico |
C1CSC2=C1C=CC=C2C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


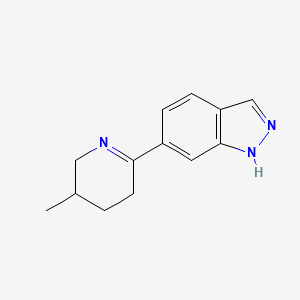

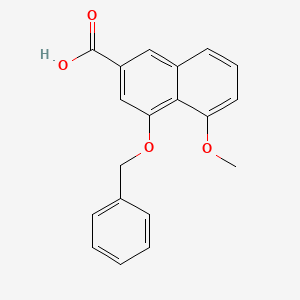
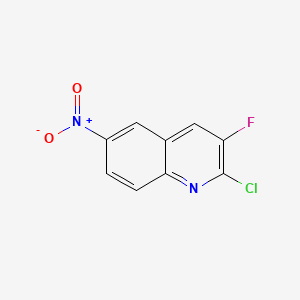
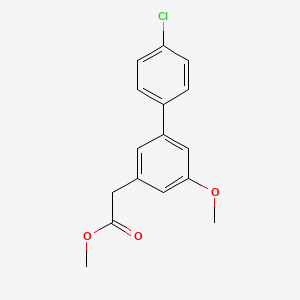
![5-Bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B13932432.png)
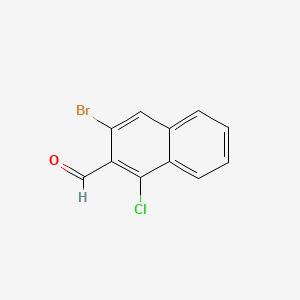
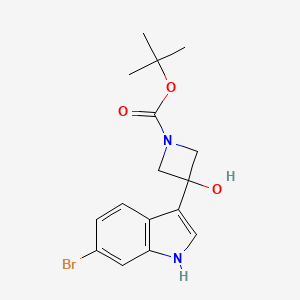
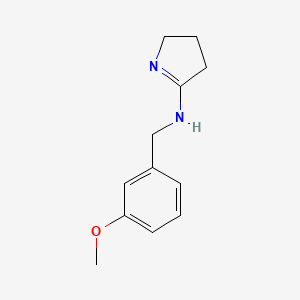



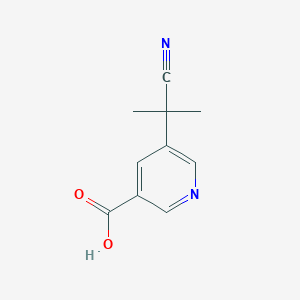
![Benzyl (2-cyanospiro[3.5]nonan-7-yl)(methyl)carbamate](/img/structure/B13932482.png)
